molecular formula C18H17NO6 B2988040 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid CAS No. 73101-08-3

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Cat. No.: B2988040
CAS No.: 73101-08-3
M. Wt: 343.335
InChI Key: YUIPCSYZJGWSNP-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is an organic compound that features a complex molecular structure, with applications spanning across chemistry, biology, medicine, and industry. This compound contains both benzyloxy and benzodioxin groups, contributing to its multifaceted chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the reaction of a benzodioxin derivative with a benzyloxycarbonyl-protected amino acid. The synthetic route may include steps such as:

  • Protection: : Amino acids can be protected with a benzyloxycarbonyl group to prevent unwanted reactions.

  • Coupling: : The protected amino acid is coupled with the benzodioxin derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

  • Deprotection: : The final step involves the removal of the protective group to yield the target compound.

Industrial Production Methods

On an industrial scale, the synthesis process can be optimized for higher yield and purity, potentially involving the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, such as:

  • Oxidation: : Introducing oxygen to the compound, potentially resulting in the formation of oxidized derivatives.

  • Reduction: : Removing oxygen or adding hydrogen, leading to reduced forms of the compound.

  • Substitution: : Replacing one functional group with another, which may alter the compound's properties and applications.

Common Reagents and Conditions

Common reagents used for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substituting agents: Halogens, nucleophiles

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored chemical properties.

Biology

In biology, the compound might be explored for its potential role in various biochemical pathways or as a tool for studying enzyme functions due to its structural characteristics.

Medicine

Medicinally, 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can be investigated for therapeutic applications. Its molecular framework could serve as a basis for drug development, particularly in designing molecules that interact with specific biological targets.

Industry

Industrially, the compound could be used in the manufacturing of specialty chemicals, potentially serving as an intermediate in the production of pharmaceuticals or fine chemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, which can vary based on its application. In medicine, for example, it might interact with enzymes or receptors to exert its therapeutic effects. The compound's functional groups and overall structure determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid

  • 2-{[(Methoxycarbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Unique Characteristics

Compared to similar compounds, 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid features a unique combination of benzyloxy and benzodioxin groups, which may confer distinct chemical and biological properties.

Through this detailed exploration, this compound reveals its potential and versatility across various scientific and industrial domains

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c20-17(21)16(13-6-7-14-15(10-13)24-9-8-23-14)19-18(22)25-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIPCSYZJGWSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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